PTC-028 -

PTC-028

Catalog Number: EVT-281410
CAS Number:
Molecular Formula: C19H12F5N5
Molecular Weight: 405.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PTC-028 is an inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (BMI1), which is a member of the polycomb repressive complex 1 (PRC1) that has a role in gene silencing. It inhibits proliferation of OVCAR-4 and OV-90 ovarian cancer cells (IC50s = ~0.1 µM for both). It also induces BMI1 degradation in, and apoptosis of, the same cells in a concentration-dependent manner. PTC-028 reduces microtubule polymerization and induces cell cycle arrest at the G2/M phase in MDS-L myelodysplastic syndrome cells when used at concentrations of 3 and 0.03 µM, respectively. It reduces tumor growth in a OV-90 orthotopic mouse model of ovarian cancer when administered biweekly at a dose of 15 mg/kg.
PTC-028 is an orally bioavailable compound that decreases BMI-1 levels by posttranslational modification. In vivo, orally administered PTC-028, as a single agent, exhibits significant antitumor activity comparable with the standard cisplatin/paclitaxel therapy in an orthotopic mouse model of ovarian cancer.

PTC596

  • Compound Description: PTC596 is a small molecule inhibitor of tubulin polymerization that directly binds to tubulin. It has been shown to downregulate MCL-1 and induce p53-independent apoptosis in acute myeloid leukemia cells []. PTC596 has completed Phase 1 trials and is currently being tested in Phase 1b trials [].
  • Compound Description: PTC-209 is a first-generation small molecule inhibitor of BMI-1 function [, , ].
  • Relevance: While both PTC-209 and 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028) inhibit BMI-1, PTC-028 is a second-generation, orally bioavailable inhibitor with higher potency [, , ].

Decitabine

  • Compound Description: Decitabine is a DNA hypomethylating agent used in the treatment of myelodysplastic syndrome (MDS) [, ].
  • Relevance: Research has shown synergistic effects between decitabine and 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028) in inhibiting the growth and inducing apoptosis of MDS cells both in vitro and in vivo [, ].

Azacitidine

  • Compound Description: Azacitidine is a DNA hypomethylating agent, similar to decitabine, used in the treatment of MDS [, ].
  • Relevance: Like decitabine, azacitidine also exhibits a synergistic effect with 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028) against MDS cells [, ].
  • Compound Description: Paclitaxel is a chemotherapy medication used to treat a number of cancers. It works by stabilizing microtubules against depolymerization, thereby disrupting the normal function of microtubules in cell division [].
  • Relevance: In contrast to 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028), which inhibits microtubule polymerization, paclitaxel promotes microtubule stabilization []. This difference highlights the distinct mechanisms by which these compounds affect microtubule dynamics.
  • Compound Description: Vincristine is a chemotherapy drug that belongs to the class of medications known as vinca alkaloids. It is FDA-approved and used to treat various cancers, particularly hematological malignancies. Vincristine binds to tubulin and disrupts microtubule function, leading to cell cycle arrest and apoptosis [].
  • Relevance: Vincristine and 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028) share a similar target in tubulin and both disrupt microtubule dynamics, albeit through different mechanisms. This highlights the importance of tubulin as a target in cancer therapy and showcases the development of different strategies for targeting microtubule dynamics [].

Carboplatin/Paclitaxel Combination Therapy

  • Compound Description: Carboplatin and Paclitaxel are commonly used together as a chemotherapy regimen for various cancers, including endometrial cancer [].
  • Relevance: In studies on endometrial cancer, 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028) demonstrated superior efficacy in delaying tumor growth and increasing tumor doubling time compared to the standard carboplatin/paclitaxel therapy [].

Cisplatin/Paclitaxel Combination Therapy

  • Compound Description: Cisplatin and paclitaxel are often combined as a chemotherapy regimen for various cancers, including ovarian cancer [].
  • Relevance: 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine (PTC-028), as a single agent, showed comparable antitumor activity to the standard cisplatin/paclitaxel therapy in an orthotopic mouse model of ovarian cancer []. This suggests that PTC-028 may be a promising alternative or addition to existing chemotherapy regimens for ovarian cancer treatment.
Synthesis Analysis

The synthesis of PTC-028 involves several chemical reactions starting from commercially available precursors. The compound's synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with 4-trifluoromethylaniline and 6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine.
  2. Reagents and Conditions: The reactions are conducted under controlled conditions to ensure the formation of the desired compound. Specific solvents, temperatures, and reaction times are optimized for maximum yield.
  3. Purification: After synthesis, PTC-028 is purified using techniques such as crystallization or chromatography to obtain a high-purity product suitable for biological assays .
Chemical Reactions Analysis

PTC-028 participates in various chemical reactions that are critical for its biological activity:

  1. Binding Interactions: PTC-028 binds to BMI-1 protein, leading to its hyperphosphorylation and subsequent degradation. This process disrupts BMI-1 signaling pathways that are often upregulated in cancer cells.
  2. Apoptotic Pathways: The compound induces apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction. For instance, treatment with PTC-028 has been shown to increase reactive oxygen species levels, leading to cell death .
  3. Synergistic Effects: PTC-028 exhibits synergistic effects when combined with hypomethylating agents like decitabine and azacitidine, enhancing its efficacy against myelodysplastic syndromes .
Mechanism of Action

The mechanism of action of PTC-028 primarily revolves around its ability to inhibit BMI-1:

  1. Inhibition of BMI-1: By inhibiting this oncogene, PTC-028 disrupts several downstream signaling pathways associated with cell proliferation and survival.
  2. Cell Cycle Arrest: The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle and promoting apoptosis.
  3. Impact on Oncogenic Pathways: Treatment with PTC-028 alters gene expression profiles associated with metabolism, cell cycle regulation, and apoptosis, contributing to its anticancer effects .
Physical and Chemical Properties Analysis

PTC-028 exhibits a range of physical and chemical properties that are relevant for its application in therapeutic settings:

These properties are essential for determining the formulation strategies for clinical use .

Applications

PTC-028 has several scientific uses primarily in oncology research:

  1. Cancer Therapy: Its primary application is as a therapeutic agent targeting various cancers by inhibiting BMI-1.
  2. Combination Therapies: PTC-028 is being explored in combination with other agents to enhance therapeutic efficacy against resistant cancer types like myelodysplastic syndromes.
  3. Research Tool: As a BMI-1 inhibitor, it serves as a valuable tool for studying the role of this protein in cancer biology and therapeutic resistance mechanisms .
Introduction to PTC-028 and Its Therapeutic Context

Molecular Characterization of PTC-028: Chemical Structure and Bioavailability

PTC-028 (molecular formula: C₁₉H₁₂F₅N₅; CAS 1782970-28-8) features a bicyclic heteroaromatic structure with fluorine substitutions that enhance target binding and metabolic stability. With a molecular weight of 405.32 g/mol, it demonstrates exceptional solubility in DMSO (125 mg/mL; 308.40 mM) and moderate solubility in ethanol (17 mg/mL), though it remains insoluble in aqueous solutions [1] [10].

Table 1: Biochemical Properties of PTC-028

PropertySpecification
Molecular FormulaC₁₉H₁₂F₅N₅
Molecular Weight405.32 g/mol
CAS Number1782970-28-8
Solubility in DMSO125 mg/mL (308.40 mM)
Solubility in Ethanol17 mg/mL
Oral BioavailabilityDose-proportional pharmacokinetics

Pharmacokinetic studies in CD-1 mice reveal dose-proportional systemic exposure, with total plasma AUC₀₋₂₄h values of 10.9 μg•h/mL (10 mg/kg) and 26.1 μg•h/mL (20 mg/kg). Maximum plasma concentrations (Cₘₐₓ) reach 0.79 μg/mL and 1.49 μg/mL at these respective doses within 1-hour post-administration, followed by gradual decline. This favorable pharmacokinetic profile supports its development as an oral therapeutic agent [1] [10].

Mechanistically, PTC-028 induces hyperphosphorylation of BMI-1, triggering its proteasomal degradation. In ovarian cancer models (OV90, CP20 cells), 100 nM PTC-028 treatment causes near-complete BMI-1 depletion within 12 hours, accompanied by increased ubiquitinated histone H2A (uH2A) levels – a biomarker of BMI-1 functional inhibition [1] [5] [7].

Role of BMI-1 in Oncogenesis and Rationale for Targeting BMI-1 in Cancer Therapy

BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1), functions as a master epigenetic regulator through histone H2A lysine 119 ubiquitination (H2AK119ub). This modification silences tumor suppressor genes, including the INK4a/ARF locus (encoding p16ᴵᴺᴷ⁴ᵃ and p14ᴬᴿᶠ), thereby promoting cell cycle progression and inhibiting apoptosis [2] [8] [9].

BMI-1 overexpression correlates with:

  • Poor clinical prognosis in ovarian, cervical, head and neck, and hepatocellular carcinomas
  • Enhanced cancer stem cell (CSC) self-renewal and tumor-initiating capacity
  • Chemotherapy resistance through multiple mechanisms:
  • Upregulation of anti-apoptotic proteins (XIAP, RIPK1) [1]
  • Maintenance of mitochondrial redox balance [5] [7]
  • Promotion of epithelial-mesenchymal transition (EMT) [3]

In ovarian cancer, BMI-1 is dysregulated in >80% of high-grade serous carcinomas and maintains CSC populations through suppression of caspase-mediated apoptosis. Crucially, BMI-1 inhibition selectively targets malignant cells while sparing normal counterparts – a differential effect attributed to basal BMI-1 dependency in cancer cells versus minimal functional requirements in normal somatic cells [2] [5].

Table 2: Oncogenic Functions of BMI-1 Across Cancer Types

Cancer TypeBMI-1 FunctionClinical Impact
Ovarian CancerSuppresses caspase-dependent apoptosisCorrelates with platinum resistance
Adenoid Cystic CarcinomaMaintains ALDHʰⁱᵍʰ/CD44ʰⁱᵍʰ CSC populationDrives metastasis and relapse
Hepatocellular CarcinomaRegulates INK4a/ARF and NF-κB pathwaysAssociated with early recurrence
Cervical CancerUpregulates Sox2 and STAT3 signalingPromotes lymph node metastasis

Emergence of Small-Molecule BMI-1 Inhibitors in Precision Oncology

The development of BMI-1 inhibitors represents a paradigm shift in targeting cancer stemness pathways. First-generation inhibitors like PTC-209 (discovered via high-throughput screening) suppress BMI-1 translation but require micromolar concentrations and exhibit suboptimal pharmacokinetics. PTC-028 addresses these limitations through its novel mechanism of post-translational BMI-1 modification and nanomolar potency [3] [6].

Comparative advantages of PTC-028:

  • Faster target degradation: Induces BMI-1 depletion within 2-6 hours vs. 24+ hours for PTC-209
  • Dual metabolic impact: Causes rapid ATP depletion (≥50% reduction at 100 nM) and mitochondrial ROS generation
  • Selective cytotoxicity: IC₅₀ ≈100 nM in ovarian cancer cells (OVCAR4, CP20) vs. minimal effect (18-30% viability reduction) in normal ovarian/fallopian tube cells at 500 nM [1] [5] [7]

Table 3: Evolution of BMI-1 Inhibitors in Oncology

CompoundMechanismPotencyKey LimitationsDevelopment Status
PTC-209Suppresses BMI-1 mRNA translationµM rangePoor pharmacokineticsPreclinical
PTC-028BMI-1 hyperphosphorylation & degradationnM rangeLimited clinical dataPreclinical
PTC-596 (Unesbulin)Accelerates BMI-1 degradationnM rangeHematological toxicityPhase II clinical trials

In orthotopic ovarian cancer models, oral PTC-028 (15 mg/kg twice weekly) achieves 94% reduction in tumor weight – efficacy comparable to cisplatin/paclitaxel combination therapy. No significant body weight changes or overt toxicities are observed during treatment, supporting its favorable therapeutic index [1] [5].

Emerging evidence suggests synergistic potential with immunotherapy. BMI-1 inhibition enhances CD8⁺ T-cell infiltration in cervical cancer models and reverses chemotherapy-induced CSC enrichment in adenoid cystic carcinoma. These findings position PTC-028 as a promising cornerstone agent for combination regimens targeting both bulk tumor and CSC populations [3] [6] [8].

Concluding Remarks

PTC-028 exemplifies the rational translation of cancer stem cell biology into targeted therapeutics. Its distinct mechanism of BMI-1 depletion via post-translational modification, combined with oral bioavailability and selective cytotoxicity, addresses critical limitations of prior BMI-1 inhibitors. While clinical evaluation remains pending, compelling preclinical data across ovarian, cervical, and salivary gland cancer models underscore its potential as a novel epigenetic modulator in precision oncology. Future studies should explore its integration with immune checkpoint inhibitors and cytotoxic therapies to maximize therapeutic impact.

Properties

Product Name

PTC-028

IUPAC Name

6-(5,6-difluoro-2-methylbenzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazin-2-amine

Molecular Formula

C19H12F5N5

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28)

InChI Key

JEZGPBWIZWPDHP-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F

Solubility

Soluble in DMSO

Synonyms

PTC-028; PTC028; PTC 028

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.